molecular formula C15H13N5O2 B4788457 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B4788457
M. Wt: 295.30 g/mol
InChI Key: MCAWNWZRHWOFBW-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Contemporary Organic and Medicinal Chemistry

The benzamide framework is a privileged structure in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. This structural motif, characterized by a benzene (B151609) ring attached to an amide group, serves as a versatile scaffold for the development of therapeutic agents. The stability of the amide bond, combined with its capacity to participate in hydrogen bonding, allows benzamide derivatives to effectively interact with biological targets such as enzymes and receptors.

The pharmacological potential of benzamide analogues is remarkably diverse, with derivatives exhibiting antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The versatility of the benzamide scaffold allows for systematic structural modifications on both the benzoyl and N-phenyl rings, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize biological activity and pharmacokinetic profiles. This adaptability has cemented the benzamide core as a fundamental building block in the design and synthesis of novel therapeutic candidates.

Role of Tetrazole Moieties as Bioisosteres and Versatile Pharmacophores

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a crucial pharmacophore in modern drug discovery. One of its most significant roles is serving as a bioisostere for the carboxylic acid group. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound.

The tetrazole moiety mimics the acidic properties of a carboxylic acid, with a similar pKa value, yet it offers several advantages. It is generally more metabolically stable and can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes and, consequently, its bioavailability. nih.govlookchem.comcolab.ws The delocalized negative charge of the tetrazolate anion is spread over a larger surface area compared to a carboxylate, which can influence its interaction with biological targets. lookchem.com Due to these favorable properties, the tetrazole ring is a component of numerous FDA-approved drugs, including antihypertensives like losartan (B1675146) and valsartan. nih.gov The broad spectrum of activities associated with tetrazole-containing compounds—spanning antibacterial, antifungal, anticancer, and antiviral applications—highlights its importance as a versatile pharmacophore in the development of new drugs. nih.gov

Overview of 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide within Chemical Biology Research

The compound this compound is a hybrid structure that combines the key features of both the benzamide and tetrazole scaffolds. Its structure features a 4-methoxyphenyl (B3050149) group linked via an amide bond to a phenyl ring, which is in turn substituted with a 1H-tetrazol-1-yl group at the fourth position. While specific research focusing exclusively on this exact isomeric structure is limited in publicly accessible literature, its chemical architecture places it firmly within an area of active investigation in medicinal chemistry.

The creation of hybrid molecules by linking two or more pharmacophores is a well-established strategy in drug design to develop compounds with enhanced affinity, selectivity, or a dual mode of action. Benzamide-tetrazole hybrids have emerged as a promising class of compounds, particularly in the search for enzyme inhibitors and receptor modulators.

A notable area of research for structurally related compounds is the development of agonists for the G protein-coupled receptor 35 (GPR35), a potential target for treating pain, inflammatory conditions, and metabolic diseases. nih.govlookchem.comcolab.ws A recent study on the structure-activity relationships (SAR) of N-[2-(1H-tetrazol-5-yl)-phenyl]-benzamide derivatives identified several potent GPR35 agonists. nih.gov This research highlights the significance of the benzamide-tetrazole linkage for activity at this receptor.

The academic relevance of this compound and its analogues lies in their potential as modulators of biological targets. The research trajectory for this class of compounds is exemplified by the investigation into GPR35 agonists. In these studies, the tetrazole group was found to be crucial for imparting agonistic activity. nih.gov

For instance, the compound N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (Table 1, Compound 56), which shares the 4-methoxybenzamide (B147235) core with the subject of this article, demonstrated high potency as a GPR35 agonist with an EC₅₀ value of 0.059 µM. nih.govlookchem.com This indicates that the 4-methoxy substitution on the benzamide ring is compatible with strong biological activity within this series.

The general synthetic approach to these hybrid structures involves a two-step process. First, the appropriately substituted aniline (B41778) is reacted with an acid chloride (e.g., 4-methoxybenzoyl chloride) to form the N-(cyanophenyl)benzamide intermediate. This is followed by a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide with aluminum chloride, to construct the tetrazole ring. nih.govlookchem.com

Future research trajectories for compounds like this compound will likely involve synthesizing and screening a library of related analogues to explore their potential against a range of biological targets. By systematically varying the substitution patterns on both phenyl rings, researchers can further elucidate the structure-activity relationships and potentially identify lead compounds for the development of new therapeutic agents for various diseases.

Data Table

Table 1: Biological Activity of a Structurally Related Benzamide-Tetrazole Hybrid

The data below pertains to a compound structurally related to this compound, investigated for its activity as a GPR35 agonist. nih.gov

Interactive Data Table
Compound IDStructureTargetActivity (EC₅₀)
56 N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamideGPR350.059 µM

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-22-14-8-2-11(3-9-14)15(21)17-12-4-6-13(7-5-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAWNWZRHWOFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

The synthesis of this compound is typically achieved through a multi-step approach that involves the formation of the benzamide (B126) bond as a key step. This process relies on the coupling of two primary precursors: 4-methoxybenzoyl chloride and 4-(1H-tetrazol-1-yl)aniline.

Multi-Step Synthesis Approaches for Benzamide Formation

A common and effective method for the formation of the benzamide linkage is the acylation of an amine. In this case, the synthesis commences with the preparation of the crucial intermediate, 4-(1H-tetrazol-1-yl)aniline. This intermediate is synthesized from a readily available starting material, 4-aminobenzonitrile (B131773). The nitrile group of 4-aminobenzonitrile undergoes a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide, to form the tetrazole ring.

Once 4-(1H-tetrazol-1-yl)aniline is obtained, it is then acylated with 4-methoxybenzoyl chloride. This reaction forms the amide bond, yielding the final product, this compound. This synthetic route is advantageous due to the commercial availability of the starting materials and the generally high yields of the individual steps.

Specific Reaction Conditions and Reagent Selection

The reaction conditions for each step are critical for maximizing the yield and purity of the product. The formation of 4-(1H-tetrazol-1-yl)aniline from 4-aminobenzonitrile is often carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction typically requires heating and the presence of a proton source, such as ammonium (B1175870) chloride, to facilitate the cycloaddition.

For the subsequent acylation step, the reaction between 4-(1H-tetrazol-1-yl)aniline and 4-methoxybenzoyl chloride is usually performed in a non-polar aprotic solvent like dichloromethane (B109758). A base, such as triethylamine (B128534) or pyridine, is added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. The reaction is often carried out at room temperature and may be gently heated to ensure completion.

StepReactantsReagentsSolventConditions
1. Tetrazole Formation 4-aminobenzonitrileSodium azide, Ammonium chlorideN,N-dimethylformamide (DMF)Heating
2. Benzamide Formation 4-(1H-tetrazol-1-yl)aniline, 4-methoxybenzoyl chlorideTriethylamine or PyridineDichloromethaneRoom temperature to gentle heating

Advanced Strategies for Tetrazole Ring Construction

The formation of the tetrazole ring is a pivotal step in the synthesis of this compound. Advanced strategies for this transformation focus on improving efficiency, safety, and substrate scope, primarily through the exploration of cycloaddition reactions and the development of novel catalytic systems.

Exploration of [3+2] Cycloaddition Reactions (e.g., Nitrile-Azide Cycloaddition)

The [3+2] cycloaddition reaction between a nitrile and an azide is the most fundamental and widely employed method for constructing the tetrazole ring. This reaction, also known as the Huisgen cycloaddition, involves the combination of a 1,3-dipole (the azide) with a dipolarophile (the nitrile) to form the five-membered tetrazole ring.

In the context of synthesizing the target molecule, the nitrile functionality is present in the 4-aminobenzonitrile precursor. The azide source is typically sodium azide, which is a readily available and cost-effective reagent. The reaction is believed to proceed through a concerted mechanism, although stepwise pathways have also been proposed, particularly in the presence of catalysts.

Investigation of Catalytic Systems and Their Efficiency in Tetrazole Formation

To enhance the rate and efficiency of the nitrile-azide cycloaddition, various catalytic systems have been investigated. These catalysts can be broadly categorized into metal-based catalysts and organocatalysts.

Metal-Based Catalysts: A variety of metal salts and complexes have been shown to effectively catalyze the formation of tetrazoles. These include zinc, copper, and palladium catalysts. The metal center is thought to coordinate to the nitrile group, thereby activating it towards nucleophilic attack by the azide. This activation lowers the energy barrier for the cycloaddition, allowing the reaction to proceed under milder conditions and with shorter reaction times.

Catalyst TypeExamplesProposed Mechanism of Action
Metal-Based Zinc salts, Copper complexes, Palladium catalystsCoordination to and activation of the nitrile group
Organocatalysts Proline, Thiourea (B124793) derivativesHydrogen bonding activation of the nitrile group

Organocatalysts: In recent years, there has been a growing interest in the development of metal-free, organocatalytic systems for tetrazole synthesis. These catalysts, such as proline and thiourea derivatives, are often more environmentally benign and less prone to toxicity issues compared to their metal-based counterparts. The mechanism of action for these organocatalysts is believed to involve the formation of hydrogen bonds with the nitrile group, which increases its electrophilicity and facilitates the cycloaddition with the azide.

Chemo- and Regioselective Functionalization of the Core Structure

The core structure of this compound possesses several sites that can be selectively functionalized to generate a library of derivatives with potentially enhanced properties. Chemo- and regioselectivity are crucial considerations in these transformations to ensure that the desired modifications occur at the intended positions.

The primary sites for functionalization include the aromatic rings and the tetrazole moiety. Electrophilic aromatic substitution reactions can be employed to introduce additional substituents onto the phenyl rings. The directing effects of the existing substituents play a key role in determining the position of the incoming electrophile. The methoxy (B1213986) group on the benzoyl moiety is an activating, ortho-, para-directing group, while the amide linkage and the tetrazole ring can influence the reactivity of the other phenyl ring.

Functionalization of the tetrazole ring itself is also an area of interest. N-alkylation of the tetrazole ring can lead to the formation of two possible regioisomers, with the substituent at either the N1 or N2 position. The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the reaction conditions, and the electronic properties of the substituents on the phenyl ring.

Further modifications can also be envisioned at the C5 position of the tetrazole ring, although this would require a different synthetic strategy starting from a functionalized precursor. The ability to selectively modify different parts of the this compound molecule opens up avenues for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Derivatization at the Methoxy-Substituted Phenyl Ring

The methoxy-substituted phenyl ring is amenable to several chemical transformations, primarily involving electrophilic aromatic substitution and cleavage of the methyl ether.

Electrophilic Aromatic Substitution:

The methoxy group (-OCH₃) is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. Consequently, electrophiles will preferentially attack the positions ortho to the methoxy group (C3 and C5). Due to steric hindrance from the adjacent benzamide linkage, substitution at the C3 position is generally favored.

Nitration: Nitration of the 4-methoxyphenyl (B3050149) ring can be achieved using standard nitrating agents. For instance, treatment of N-phenylbenzamide with a mixture of nitric acid and sulfuric acid leads to the introduction of a nitro group, primarily at the para-position of the aniline (B41778) ring due to the activating effect of the amide's nitrogen. stackexchange.com In the case of this compound, the electron-donating methoxy group strongly directs nitration to the adjacent C3 position. Reaction with nitric acid in a suitable solvent can yield 4-methoxy-3-nitro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide. A patent describes the synthesis of 3-amino-4-methoxy-N-phenylbenzamide starting from the nitration of a 4-halo-benzoic acid, followed by amidation and reduction, which supports the feasibility of introducing a nitro group at the C3 position. google.com

Halogenation: Halogenation, such as bromination or chlorination, is also directed to the ortho-position relative to the methoxy group. The reaction of anisole (B1667542) with bromine in ethanoic acid, for example, readily produces ortho- and para-bromoanisole. vedantu.comvedantu.com For the target molecule, selective monohalogenation at the C3 position can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent, potentially with a catalyst. More powerful halogenating agents based on anomeric amides have also been developed for challenging substrates. chemrxiv.orgresearchgate.net

Demethylation:

The methoxy group can be cleaved to unveil a phenolic hydroxyl group, which can serve as a handle for further functionalization. This transformation is typically achieved using strong Lewis acids.

Boron Tribromide (BBr₃): Boron tribromide is a widely used and effective reagent for the demethylation of aryl methyl ethers. The reaction is generally performed in an inert solvent like dichloromethane (DCM) at low temperatures. This method is often high-yielding and tolerates a variety of other functional groups. The resulting 4-hydroxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can then be used in subsequent reactions, such as etherification or esterification of the newly formed hydroxyl group.

Other Reagents: Other reagents, such as magnesium iodide under solvent-free conditions, have also been reported for the selective demethylation of aryl methyl ethers and could be applicable. rsc.org

Transformation Reagent/Conditions Expected Product
NitrationHNO₃/H₂SO₄4-methoxy-3-nitro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
BrominationNBS, solvent3-bromo-4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
DemethylationBBr₃, DCM4-hydroxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Modifications on the Tetrazolylphenyl Moiety

The tetrazolylphenyl part of the molecule offers several sites for modification, including the tetrazole ring itself and the attached phenyl ring.

N-Alkylation of the Tetrazole Ring:

The tetrazole ring has two nitrogen atoms that can potentially be alkylated. The regioselectivity of N-alkylation is influenced by the reaction conditions and the nature of the alkylating agent. Generally, a mixture of N1 and N2 isomers is expected.

Alkylation with Alkyl Halides: Reaction with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or sodium hydride can introduce an alkyl group onto one of the tetrazole nitrogens. mdpi.com This allows for the introduction of a wide variety of functionalized side chains. For instance, alkylation of 5-substituted 1H-tetrazoles via the diazotization of aliphatic amines has been shown to preferentially form 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.gov

C-H Arylation of the Phenyl Ring:

Direct C-H arylation provides a modern and efficient method for forming carbon-carbon bonds.

Palladium or Ruthenium Catalysis: Transition metal-catalyzed C-H activation can be employed to introduce aryl groups onto the phenyl ring of the tetrazolylphenyl moiety. For example, direct C-H arylation of 1-substituted tetrazoles with aryl bromides has been achieved using a Palladium/Copper co-catalytic system. acs.org Similarly, Ruthenium-catalyzed C-H arylation of 1-benzyl-5-phenyl-1H-tetrazole has been reported as a key step in the synthesis of angiotensin II receptor blockers. researchgate.netthieme-connect.com This methodology could be applied to introduce further phenyl or other aryl substituents onto the tetrazolylphenyl ring.

Transformation Reagent/Conditions Expected Product(s)
N-AlkylationAlkyl halide, base (e.g., K₂CO₃)Mixture of N-[4-(1-alkyl-1H-tetrazol-5-yl)phenyl]-4-methoxybenzamide and N-[4-(2-alkyl-2H-tetrazol-5-yl)phenyl]-4-methoxybenzamide
C-H ArylationAryl halide, Pd or Ru catalyst, baseN-[4-(1-(aryl)-1H-tetrazol-5-yl)phenyl]-4-methoxybenzamide (and other isomers)

Purification and Isolation Techniques in Synthetic Protocols

The successful isolation and purification of the synthesized derivatives of this compound are critical to obtaining compounds of high purity for subsequent analysis and testing. The choice of purification method depends on the physical and chemical properties of the product, such as its polarity, solubility, and crystallinity.

Crystallization:

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is crucial for effective purification.

Solvent Selection: A good solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. mt.com For benzamide derivatives, common solvents for recrystallization include ethanol, ethyl acetate (B1210297), and mixtures such as hexane (B92381)/ethyl acetate or ethanol/water. quora.comprepchem.commnstate.edu The choice of solvent can significantly impact the yield and purity of the final product. researchgate.net

Chromatography:

Chromatographic techniques are widely used for the purification of organic compounds, particularly when dealing with mixtures of isomers or when the product is not easily crystallized.

Flash Column Chromatography: This is a common and efficient method for purifying reaction mixtures. For compounds containing both benzamide and tetrazole moieties, silica (B1680970) gel is a frequently used stationary phase. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone), is chosen to achieve good separation of the desired product from impurities and any unreacted starting materials. The polarity of the eluent can be adjusted to control the retention of the compounds on the column. beilstein-journals.org For highly polar or ionic derivatives, reversed-phase chromatography or the use of buffers may be necessary to achieve effective separation. biotage.com

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a reaction and for optimizing the solvent system for column chromatography. By spotting the reaction mixture on a TLC plate and eluting it with different solvent mixtures, the separation of the product from other components can be visualized, aiding in the selection of the appropriate conditions for preparative chromatography.

Technique Key Considerations Typical Application
Crystallization Solvent selection (solubility profile), cooling rate.Purification of solid products with good crystalline properties.
Flash Column Chromatography Stationary phase (e.g., silica gel), mobile phase composition (polarity).Separation of reaction mixtures, isolation of products from byproducts and starting materials, separation of isomers.
Thin-Layer Chromatography (TLC) Rapid analysis of reaction progress, optimization of solvent systems for column chromatography.Monitoring reaction completion and identifying components in a mixture.

Molecular Interactions and Biological Target Engagement

Elucidation of Molecular Binding Modes and Specificity

Detailed experimental studies, such as X-ray crystallography or advanced spectroscopic analyses, required to fully elucidate the molecular binding modes of 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide with biological targets are not present in the available scientific literature.

There is no specific research detailing the hydrogen bonding networks formed between this compound and its biological targets. The molecule contains several potential hydrogen bond donors (the amide N-H) and acceptors (the amide C=O, the methoxy (B1213986) oxygen, and the nitrogen atoms of the tetrazole ring). The contribution of these potential interactions to target affinity remains uncharacterized.

Specific studies on the role of hydrophobic interactions and aromatic stacking for this compound have not been reported. The compound possesses two aromatic rings (a methoxy-substituted benzene (B151609) ring and a tetrazole-substituted phenyl ring) which could potentially engage in π-π stacking or hydrophobic interactions with target proteins, but experimental validation is lacking.

The potential for this compound to participate in metal ion coordination within biological systems has not been explored in the available literature. While functional groups present in the molecule, such as the amide oxygen and tetrazole nitrogens, could theoretically act as ligands for metal ions, no studies have been published to confirm or characterize such interactions.

Data Table

No experimental data was found for this compound to populate a data table.

Structure Activity Relationship Sar Studies

Identification of Essential Pharmacophoric Elements

Critical Role of the Tetrazole Ring System

The tetrazole ring is a pivotal functional group in medicinal chemistry, largely due to its properties as a bioisosteric analogue of the carboxylic acid group. researchgate.netnih.gov Its metabolic stability and specific physicochemical characteristics make it a valuable moiety in drug design. researchgate.net The tetrazole ring's high density of nitrogen atoms allows it to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for binding to biological targets. researchgate.net

Significance of the Methoxy (B1213986) Group for Biological Function

The methoxy group (-OCH₃) at the para-position of the benzoyl ring is another key determinant of the compound's activity. This group can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds. unito.it The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, an interaction that is often crucial for anchoring a ligand within a receptor's binding pocket. unito.it

Research on analogous benzamide (B126) derivatives has demonstrated that electron-donating or electronegative substituents at the para-position can enhance potency. nih.govresearchgate.net Specifically, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, the compound featuring a 4-methoxybenzamide (B147235) moiety was found to be a highly potent agonist for GPR35. nih.govlookchem.com This highlights the favorable contribution of the 4-methoxy substituent to the biological function, likely by optimizing electronic and binding interactions at the target site.

Impact of the Benzamide Linkage on Molecular Recognition

The central benzamide linkage (-CO-NH-) serves as a rigid and structurally important scaffold. It connects the methoxybenzoyl and tetrazolylphenyl moieties, maintaining them in a specific spatial orientation that is critical for effective interaction with a biological target. nih.gov Crystal structure analysis of related benzamide compounds shows that the amide group imposes a significant dihedral angle between the two flanking aromatic rings, preventing free rotation and defining the molecule's three-dimensional conformation. nih.gov

Furthermore, the amide group itself is a key site for intermolecular interactions. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. nih.govresearchgate.net These directed interactions are fundamental for molecular recognition, allowing the compound to form stable hydrogen bonds with amino acid residues in a receptor's active site, thereby contributing to binding affinity and specificity.

Systematic Exploration of Substituent Effects

To further understand the SAR of this chemical class, researchers have systematically modified the substituents on both aromatic rings. These studies provide valuable insights into how electronic and steric properties influence biological activity.

Positional and Electronic Effects of Methoxy Group Modifications

The position and electronic nature of the substituent on the benzoyl ring are critical for potency. While the 4-methoxy group is beneficial, modifications to this part of the molecule can lead to significant changes in activity. Studies on related N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have shown that additional substitutions can further enhance activity. For instance, the introduction of a fluorine atom at the ortho-position to the methoxy group (2-fluoro-4-methoxybenzamide) resulted in a compound with even greater agonistic potency for GPR35. nih.govlookchem.com This suggests that modulating the electronic environment of the ring with an electron-withdrawing group can be advantageous.

The following table, based on data from analogous GPR35 agonists, illustrates the impact of modifying the benzoyl moiety. nih.govlookchem.com

R1 (ortho)R2 (para)Compound ExampleBiological Activity (EC₅₀ in µM)
HOCH₃N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide0.059
FOCH₃N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide0.041

This interactive table demonstrates how subtle electronic modifications to the methoxy-substituted ring can fine-tune biological activity in a related series.

Impact of Variations on the Tetrazolylphenyl Substitutions

Similarly, substitutions on the phenyl ring bearing the tetrazole group have a profound impact on activity. The electronic properties of this ring influence the acidity and interactive capabilities of the tetrazole moiety. In the development of GPR35 agonists, researchers explored the effect of adding halogen atoms to this ring. nih.govlookchem.com

The introduction of a lipophilic and electron-withdrawing bromine atom at the 5-position of the phenyl ring (meta to the amide linkage and ortho to the tetrazole) was found in compounds that displayed high potency. nih.gov This indicates that the substituent pattern on the tetrazolylphenyl ring is a key factor in optimizing the molecule's interaction with its biological target.

The data below, from a series of N-[2-(1H-tetrazol-5-yl)phenyl]-4-methoxybenzamide derivatives, shows how substitutions on the tetrazolylphenyl ring affect GPR35 agonist activity. nih.govlookchem.com

R Substitution on Phenyl RingCompound ExampleBiological Activity (EC₅₀ in µM)
HN-(2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide>10
5-BromoN-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide0.059
5-ChloroN-(5-chloro-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide0.076

This interactive table highlights the significant enhancement in potency achieved by introducing halogen substituents onto the tetrazolylphenyl ring of related compounds.

Influence of Other Peripheral Substituents on Activity and Selectivity

The biological activity and selectivity of benzamide derivatives can be significantly modulated by the nature and position of substituents on their aromatic rings. While direct SAR studies on 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide are not extensively detailed in the provided context, general principles derived from related structures offer valuable insights.

For instance, in studies of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, it has been shown that electronegative substituents in the para-position of the benzamide moiety can increase potency. researchgate.net This suggests that the 4-methoxy group on the benzoyl ring of the title compound plays a crucial role in its activity profile, likely through electronic and steric effects. Conversely, in other molecular scaffolds, a methoxy substituent has been observed to decrease inhibitory activity against certain targets like acetylcholinesterase. mdpi.com

The substitution pattern on the N-phenyl ring is also critical. The presence of the 1H-tetrazol-1-yl group at the para-position is a key feature. Tetrazole rings are often used as bioisosteric replacements for carboxylic acid groups, influencing the molecule's acidity, polarity, and ability to form hydrogen bonds. The specific positioning and type of substituent are determining factors for polymorphism and, by extension, how the molecule interacts with its biological target. uky.edu Alterations to these peripheral groups would likely result in significant changes to the compound's activity and selectivity profile.

Table 1: General Influence of Peripheral Substituents on Benzamide Derivatives

Ring Position Substituent Type Potential Impact on Activity
Benzamide Ring (para) Electron-donating (e.g., -OCH₃) Can modulate electronic properties and binding affinity. mdpi.com
Benzamide Ring (para) Electron-withdrawing (e.g., -NO₂) Has been shown to increase potency in related series. researchgate.net
N-Phenyl Ring (para) Heterocyclic (e.g., Tetrazole) Acts as a bioisostere for other functional groups, affecting polarity and hydrogen bonding potential.

Conformational Analysis and Bioactive Conformations

Analysis of the closely related compound, 4-methoxy-N-phenylbenzamide, reveals that the dihedral angle between the two benzene (B151609) rings in the solid crystal state is 65.18°. nih.gov The central amide group is twisted with respect to both aromatic rings. nih.gov This non-planar conformation is a common feature among N-aryl benzamides and is influenced by steric hindrance and crystal packing forces. uky.edunih.gov

Rotational Barriers and Preferred Conformations

The conformation of benzamide derivatives is determined by the rotational barriers around the key single bonds connecting the aromatic rings to the central amide linker. In the crystal structure of 4-methoxy-N-phenylbenzamide, the central amide group plane forms dihedral angles of 30.62° and 34.70° with the 4-methoxybenzene and phenyl rings, respectively. nih.gov

Interestingly, theoretical calculations using Density Functional Theory (DFT) for isolated molecules predict a much smaller dihedral angle of approximately 30° between the two aryl rings. nih.gov The significant difference between the calculated gas-phase conformation and the experimentally observed solid-state conformation (~60°) highlights the presence of rotational barriers and the influence of intermolecular forces, such as hydrogen bonding and π-stacking, in the crystal lattice. nih.gov These forces stabilize a more twisted conformation than what is predicted for an isolated molecule. nih.gov In some substituted benzamides, interconversion between cis and trans conformers (relative orientation of the carbonyl oxygen and the N-phenyl substituent) is also possible, with the energy difference between these states being relatively small. nih.gov

Table 2: Conformational Angles of 4-methoxy-N-phenylbenzamide (A Related Structure)

Parameter Crystal Structure Value DFT Calculation Value (Isolated Molecule)
Dihedral Angle (Aryl Ring vs. Aryl Ring) ~60° nih.gov ~30° nih.gov
Dihedral Angle (Amide Plane vs. Phenyl Ring) ~29° nih.gov ~27° nih.gov

Conformational Flexibility in Ligand-Target Interactions

The ability of this compound to adopt different conformations is a key aspect of its interaction with biological targets. The discrepancy between the low-energy calculated conformation and the observed crystal structure conformation demonstrates significant conformational flexibility. nih.gov This plasticity allows the molecule to adapt its shape to fit optimally within a binding pocket.

The primary conformational change due to crystal packing in related molecules occurs via the rotation around the N-C(aryl) bond, while the orientation of the benzoyl group remains relatively consistent with the calculated structure. nih.gov This flexibility is crucial for biological activity, as the bioactive conformation (the shape the molecule adopts when bound to its target) may differ from its lowest energy state in solution. For example, studies on other tetrazole-containing ligands have shown that both cis and trans conformations can be accommodated within a protein binding pocket, with the cis-form sometimes being energetically favored upon binding due to specific interactions with protein residues.

This inherent flexibility, governed by the substitution pattern, is a critical determinant of the molecule's ability to engage in productive ligand-target interactions. uky.edu

Table of Compounds

Compound Name
This compound
4-methoxy-N-phenylbenzamide
N-[4-(trifluoromethyl)phenyl]benzamide
N-(4-methoxyphenyl)benzamide
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Characterization of Molecular Properties

Quantum chemical calculations are employed to elucidate the intrinsic electronic and geometric properties of a molecule. These theoretical studies form the basis for understanding its stability, reactivity, and spectroscopic characteristics.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, the HOMO is expected to be distributed primarily over the electron-rich methoxy-phenyl moiety, which acts as an electron-donating group. Conversely, the LUMO is likely concentrated on the electron-deficient tetrazole ring and the benzamide (B126) core, which are electron-accepting regions. This separation of frontier orbitals indicates the potential for intramolecular charge transfer upon electronic excitation. nih.gov Theoretical calculations for similar molecules have shown that such charge transfer is a key feature. nih.gov

Table 1: Illustrative Quantum Chemical Parameters for a Structurally Related Benzamide Derivative.
ParameterDescriptionTypical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -5.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.0 to -1.0
Energy Gap (ΔE)Difference between ELUMO and EHOMO4.0 to 5.0
Ionization Potential (I)-EHOMO5.5 to 6.5
Electron Affinity (A)-ELUMO1.0 to 2.0

Note: The values in this table are representative examples based on DFT studies of similar aromatic amide compounds and are for illustrative purposes only.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates areas of low electron density (positive potential, susceptible to nucleophilic attack). nih.gov

In the case of this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the electronegative atoms: the oxygen of the carbonyl group, the oxygen of the methoxy (B1213986) group, and the nitrogen atoms of the tetrazole ring. These sites represent the most likely points for hydrogen bonding and interactions with electrophiles. The most positive potential (blue) would be located around the amide hydrogen (N-H), identifying it as the primary hydrogen bond donor site.

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state geometry and electronic structure of molecules. dntb.gov.ua Calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), allow for the optimization of the molecule's three-dimensional structure by finding the lowest energy conformation. mdpi.comresearchgate.net

These optimized geometries provide detailed information on bond lengths, bond angles, and dihedral angles. For this compound, DFT would predict the relative orientation of the three ring systems (methoxy-phenyl, phenyl, and tetrazole). The results of these calculations are fundamental, as the optimized structure is the starting point for subsequent analyses, including the calculation of HOMO-LUMO orbitals and MEP maps. mdpi.com The accuracy of DFT can be high, with calculated geometric parameters often showing good agreement with experimental data obtained from X-ray crystallography for related molecules. mdpi.com

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred binding mode of a ligand to a macromolecular target, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Docking simulations place the flexible ligand into the binding site of a rigid or flexible protein target, exploring various possible conformations and orientations. The primary goal is to identify the most stable binding pose, which is determined by the ligand's ability to form favorable intermolecular interactions with the protein's active site residues.

For this compound, the key functional groups for interaction are:

Hydrogen Bond Donors: The amide (N-H) group.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O), the methoxy oxygen, and the nitrogen atoms of the tetrazole ring.

Hydrophobic/Aromatic Regions: The two phenyl rings.

Docking studies of similar tetrazole and benzamide-containing compounds have shown that the amide linker often forms crucial hydrogen bonds with backbone residues in the hinge region of kinases or with key polar residues in other enzymes. scispace.comresearchgate.net The phenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site, while the tetrazole ring can form specific hydrogen bonds or other polar interactions. scispace.comresearchgate.net

Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein, typically reported in units of kcal/mol. researchgate.net A more negative binding energy score generally indicates a more favorable and stable ligand-protein complex. nih.gov These scores provide a semi-quantitative prediction of the binding strength, allowing for the ranking of different compounds.

Studies on structurally related 1,5-diaryl tetrazoles and other heterocyclic amides have demonstrated the utility of docking in predicting binding affinities. researchgate.netyu.edu.jo The calculated binding energy reflects the sum of all favorable interactions (hydrogen bonds, hydrophobic contacts) minus any penalties from steric clashes or desolvation.

Table 2: Illustrative Molecular Docking Results for a Structurally Related Tetrazole Inhibitor Against a Target Protein (e.g., Caspase-3).
CompoundBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
Example Tetrazole Compound-10.0Arg, Gln, Ser, TyrHydrogen Bonding, Pi-Pi Stacking

Note: The data in this table is derived from a published study on a bis-tetrazole compound and is provided as a representative example of docking analysis results. researchgate.net The target protein and interacting residues are specific to that study.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar N-phenylbenzamides and tetrazole derivatives provide a clear framework for how such models would be developed.

The development of predictive QSAR models for compounds like this compound typically involves a series of well-defined steps. Initially, a dataset of structurally related compounds with experimentally determined biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational methods.

Various QSAR techniques can be employed, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov For instance, in a study on triazole and tetrazole derivatives as 11β-HSD1 inhibitors, both CoMFA and CoMSIA models were developed to identify the essential structural features for inhibitory activity. nih.gov The dataset of 139 compounds was used to create a 3D-QSAR model, which could then be used to predict the activity of new compounds. nih.gov

The statistical robustness of these models is crucial. For example, a QSAR study on N-aryl derivatives as cholinesterase inhibitors reported a predictive r-squared (r²pred) of 0.857 for acetylcholinesterase and 0.882 for butyrylcholinesterase, indicating a high predictive ability of the developed models. mdpi.com Similarly, a 3D-QSAR model for thiazole (B1198619) derivatives showed a high squared correlation coefficient (r²) of 0.9521. researchgate.net Such statistically significant models are invaluable for prioritizing the synthesis of novel analogs with potentially enhanced biological activity.

Table 1: Representative Statistical Parameters for QSAR Model Validation

ParameterDescriptionTypical Value
Cross-validated correlation coefficient> 0.5
Non-cross-validated correlation coefficient> 0.6
pred_r² Predictive r² for the external test set> 0.5
SEE Standard Error of EstimateLow value
F-value Fischer's valueHigh value

This table represents typical statistical validation parameters for QSAR models and their generally accepted threshold values for a robust model.

A key outcome of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of a compound series. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. frontiersin.orgfrontiersin.org

For N-phenylbenzamide derivatives, studies have shown that both electrostatic and hydrophobic interactions can be critical for their antimicrobial activity. nih.gov For instance, anti-Gram-positive activity was found to be a function of the electrostatic field effect, while anti-Gram-negative activity was more dependent on hydrophobicity and steric field effects. nih.gov In the case of tetrazole compounds, QSAR models for acute toxicity have been developed using 2D descriptors generated by PaDEL-descriptor software. nih.gov

Commonly employed descriptors in QSAR studies of related heterocyclic compounds include:

Electronic Descriptors: Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, and Lowest Unoccupied Molecular Orbital (LUMO) energy. frontiersin.org

Steric Descriptors: Molar refractivity (MR) and Verloop steric parameters. mlsu.ac.in

Hydrophobic Descriptors: LogP (partition coefficient). nih.gov

Topological Descriptors: Wiener index and Kappa shape indices. mdpi.com

The identification of these influential descriptors provides medicinal chemists with a rational basis for modifying the structure of this compound to improve its activity. For example, if a QSAR model indicates that increased hydrophobicity in a particular region of the molecule is beneficial, synthetic efforts can be directed towards introducing lipophilic substituents at that position.

Table 2: Examples of Physicochemical Descriptors and Their Potential Influence on Activity

Descriptor ClassSpecific DescriptorPotential Influence on Biological Activity
Electronic Hammett Constant (σ)Modulates the electron-donating or -withdrawing nature of substituents, affecting binding interactions.
Steric Molar Refractivity (MR)Relates to the volume of a substituent and can impact how well the molecule fits into a binding site.
Hydrophobic LogPInfluences the compound's ability to cross cell membranes and interact with hydrophobic pockets in a receptor.
Topological Zagreb IndicesDescribe molecular branching and can be related to the overall shape and size of the molecule.

This table provides examples of different classes of physicochemical descriptors and their general significance in QSAR studies.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While QSAR provides a static picture of structure-activity relationships, molecular dynamics (MD) simulations offer a dynamic view of how a ligand interacts with its biological target over time. For a molecule like this compound, MD simulations can elucidate the stability of its binding pose, the key intermolecular interactions, and the conformational changes that occur upon binding.

MD simulations of tetrazole-containing ligands have been used to investigate their stability within the binding sites of their target proteins. acs.org These simulations, often performed over nanoseconds, track the movements of both the ligand and the protein, providing insights into the flexibility of the complex. acs.org For example, in a study of benzimidazole–thiadiazole hybrids, 100 ns MD simulations were used to test the stability of the compounds within the active site of the CYP51 enzyme. acs.org

Analysis of MD trajectories can reveal crucial information about the binding interactions. Hydrogen bonds, pi-alkyl bonds, and other non-covalent interactions between the ligand and the protein can be monitored throughout the simulation. dovepress.com For instance, MD simulations of benzylidene amino phenyl acetamides as TMK inhibitors showed that a specific amino acid residue, Phe66, maintained continuous connections with the ligand during the simulation. semanticscholar.org Such persistent interactions are often critical for the ligand's biological activity.

The insights gained from MD simulations can complement QSAR findings and provide a more complete understanding of the molecular basis of action for this compound. This knowledge can then be used to design new analogs with improved binding affinity and residence time at the target receptor.

Table 3: Common Analyses Performed in Molecular Dynamics Simulations

AnalysisDescriptionInsights Gained
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions between the simulated structure and a reference structure.Assesses the stability of the ligand-protein complex over time.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues or atoms around their average position.Identifies flexible and rigid regions of the protein and ligand.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein.Determines the key hydrogen bonding interactions that contribute to binding affinity.
Binding Free Energy Calculation (e.g., MM/GBSA) Estimates the free energy of binding for the ligand-protein complex.Provides a quantitative measure of the binding affinity.

This table outlines common analytical methods used in molecular dynamics simulations and the types of information they provide.

Advanced Characterization Techniques in Chemical Research

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in determining the chemical structure and purity of a synthesized compound. For 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy would be employed to provide a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

As of the latest available data, specific ¹H and ¹³C NMR spectral data for this compound have not been reported in the surveyed scientific literature. The expected spectra would provide detailed information about the hydrogen and carbon environments within the molecule, confirming the connectivity of the methoxy (B1213986), benzamide (B126), phenyl, and tetrazole moieties.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Detailed experimental data from High-Resolution Mass Spectrometry (HRMS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound are not currently available in published studies. These techniques would be essential for determining the compound's exact molecular weight and for assessing its purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Published experimental Infrared (IR) spectroscopy data specific to this compound could not be located. An IR spectrum would be utilized to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretches of the amide group, the C-O stretch of the methoxy group, and the vibrations associated with the aromatic rings and the tetrazole ring.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is invaluable for understanding the molecule's conformation and how it interacts with neighboring molecules in the crystal lattice.

Single Crystal X-ray Diffraction Studies of the Compound and its Analogues

A search of crystallographic databases and the scientific literature did not yield any reports on the single crystal X-ray diffraction analysis of this compound. Such a study would provide definitive proof of its molecular structure and detailed geometric parameters, including bond lengths and angles.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

In the absence of a crystal structure for this compound, a Hirshfeld surface analysis to investigate its crystal packing and intermolecular interactions cannot be performed. This type of analysis is contingent on the availability of crystallographic information files (CIFs) from single crystal X-ray diffraction studies. Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular contacts within a crystal.

Chromatographic Methods for Purity and Reaction Monitoring

In the synthesis and characterization of novel chemical entities, chromatographic techniques are indispensable for assessing the purity of the final compound and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most widely employed methods in this regard. While specific chromatographic conditions for this compound are not extensively detailed in publicly available literature, this section outlines typical methodologies based on the analysis of structurally related benzamide and tetrazole derivatives.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography is a cornerstone of modern pharmaceutical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of individual components in a mixture. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is the most probable approach for purity assessment. americanpharmaceuticalreview.commdpi.com This technique separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

The purity of analogous compounds, such as substituted benzamides and phenyl-tetrazole derivatives, is often determined using C18 or RP-Amide columns. sielc.comsielc.comsigmaaldrich.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer. mdpi.comsielc.comsielc.com The addition of modifiers like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution. sielc.comsielc.comsigmaaldrich.com Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.

Below is a hypothetical, yet representative, set of HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.

ParameterConditionRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm) or Ascentis® RP-Amide sigmaaldrich.comProvides a nonpolar stationary phase suitable for the retention of the moderately nonpolar analyte.
Mobile Phase A: 0.1% TFA in WaterB: Acetonitrile sigmaaldrich.comA gradient elution (e.g., starting with a higher percentage of A and increasing B over time) would likely be effective for separating the product from any impurities.
Flow Rate 1.0 mL/min sigmaaldrich.comA standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency.
Column Temp. 35 °C sigmaaldrich.comMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 220 nm sigmaaldrich.comThe benzamide and tetrazole moieties are expected to have strong UV absorbance at this wavelength.
Injection Vol. 10 µL sigmaaldrich.comA typical injection volume for analytical HPLC.

Thin-Layer Chromatography (TLC) for Reaction Progression

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique extensively used to monitor the progress of organic reactions. ijcrt.orgresearchgate.net It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. researchgate.net For the synthesis of tetrazole derivatives, TLC is a common method to determine the completion of the reaction. scielo.org.zaacs.orgnih.govnih.gov

In a typical TLC analysis for a reaction producing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. ijcrt.org The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of solvents. The choice of mobile phase is crucial for achieving good separation between the starting materials, intermediates, and the final product. Visualization of the separated spots is often achieved under UV light, as aromatic compounds like the target molecule are typically UV-active. nih.gov

A plausible TLC system for monitoring the formation of this compound is detailed below, based on general practices for related heterocyclic compounds. rsc.orgsigmaaldrich.com

ParameterConditionRationale
Stationary Phase Silica Gel 60 F254 sigmaaldrich.comThe polar silica gel stationary phase will interact differently with the components of the reaction mixture based on their polarity. The F254 indicator allows for visualization under UV light.
Mobile Phase Toluene : Ethanol (9:1, v/v) sigmaaldrich.comA mixture of a nonpolar solvent (toluene) and a polar solvent (ethanol) allows for the fine-tuning of the mobile phase polarity to achieve optimal separation. The less polar compounds will travel further up the plate (higher Rf value), while more polar compounds will have lower Rf values.
Development In a closed chamber until the solvent front is ~1 cm from the top of the plate.Ensures saturation of the chamber with the mobile phase vapors, leading to better and more reproducible separation.
Visualization UV light at 254 nm sigmaaldrich.comThe aromatic rings in the starting materials and the product will absorb UV light and appear as dark spots on the fluorescent background of the TLC plate.

By comparing the spots of the reaction mixture with those of the starting materials, a chemist can qualitatively determine the extent of the reaction. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Future Directions and Broader Research Implications

Emerging Research Areas for Tetrazole-Benzamide Hybrid Systems

The hybridization of tetrazole and benzamide (B126) scaffolds has the potential to yield novel therapeutic agents. nih.govresearchgate.net Tetrazoles are well-known bioisosteres of carboxylic acids and can participate in various biological interactions, while the benzamide framework is a common feature in many approved drugs. nih.gov The combination of these two pharmacophores could lead to compounds with unique pharmacological profiles.

Emerging research could focus on several key therapeutic areas:

Antimicrobial Agents: Given the documented antimicrobial properties of some tetrazole derivatives, this hybrid system warrants investigation for its potential antibacterial and antifungal activities. nih.govekb.egnih.gov Future studies could involve screening against a panel of pathogenic microorganisms, including drug-resistant strains.

Anticancer Therapeutics: The tetrazole ring is present in a number of compounds with demonstrated anticancer activity. Research could explore the cytotoxic effects of 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide and its analogs against various cancer cell lines. Mechanistic studies could then elucidate the pathways through which these compounds exert their effects.

Enzyme Inhibition: The structural motifs present suggest potential for interaction with various enzyme active sites. For instance, new pyrazole-tetrazole hybrid compounds have been shown to have alpha-amylase inhibition activity. mdpi.com Screening against a broad range of enzymes could uncover novel inhibitory activities.

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of complex analogs of this compound will be crucial for establishing structure-activity relationships (SAR). While the fundamental synthesis of tetrazoles and amides is well-established, the creation of diverse libraries of analogs will require the application of modern synthetic methodologies. rsc.org

Future synthetic efforts could include:

Multicomponent Reactions (MCRs): MCRs offer an efficient way to generate molecular diversity from simple starting materials in a single step. beilstein-journals.orgnih.gov Developing MCRs that incorporate the tetrazole and benzamide functionalities would significantly accelerate the synthesis of novel analogs.

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control, particularly for reactions involving potentially hazardous reagents or intermediates. researchgate.net

Catalytic Methods: The use of novel catalysts, including metal-based and organocatalysts, can enable more efficient and selective reactions for the derivatization of the core scaffold. researchgate.net

A key area of focus will be the regioselective synthesis of the tetrazole ring, as different isomers can exhibit distinct biological activities.

Integration of Multi-Omics Data in Mechanistic Studies

To understand the biological effects of this compound and its analogs, a systems-level approach will be necessary. The integration of various "omics" data can provide a comprehensive picture of the molecular changes induced by these compounds. nih.govrsc.org

Future research in this area could involve:

Transcriptomics: Analyzing changes in gene expression in response to compound treatment can help identify the cellular pathways that are affected.

Proteomics: Studying alterations in protein levels and post-translational modifications can provide insights into the compound's mechanism of action.

Metabolomics: Examining changes in the metabolic profile of cells or organisms can reveal the downstream effects of the compound.

By combining these datasets, researchers can construct detailed models of how these compounds function at a molecular level, potentially identifying novel drug targets and biomarkers of response. nih.gov

Theoretical Frameworks and Predictive Modeling for Novel Compound Design

Computational approaches will play a vital role in guiding the design of new and more potent analogs. mdpi.com Predictive modeling can help to prioritize which compounds to synthesize and test, thereby saving time and resources. researchgate.net

Key computational strategies that could be employed include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of analogs with their biological activities, allowing for the prediction of the activity of new compounds.

Molecular Docking: This technique can be used to predict how these compounds bind to the active sites of target proteins, providing insights into their mechanism of action and guiding the design of more potent inhibitors.

Machine Learning and Artificial Intelligence (AI): AI-driven approaches can be used to analyze large datasets and identify complex patterns that may not be apparent through traditional methods, leading to the design of novel compounds with desired properties. mdpi.com

The iterative use of predictive modeling and experimental validation will be a powerful strategy for the efficient discovery of new drug candidates based on the tetrazole-benzamide hybrid scaffold. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the structure of 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, and how are spectral discrepancies resolved?

  • Answer : The compound is typically characterized using IR spectroscopy (to confirm functional groups like methoxy and tetrazole), ¹H/¹³C NMR (to verify aromatic proton environments and substituent positions), and ESI-MS (for molecular ion validation). For instance, in analogs of this scaffold, IR peaks at ~1600 cm⁻¹ (C=N stretch in tetrazole) and ~1250 cm⁻¹ (C-O of methoxy) are critical . NMR assignments rely on splitting patterns (e.g., deshielded protons near the tetrazole ring at δ 8.5–9.0 ppm) and cross-peak correlations in 2D experiments (COSY, HSQC) to resolve ambiguities . Discrepancies in integration or unexpected peaks may indicate impurities, requiring recrystallization or column chromatography (e.g., silica gel with CHCl₃:MeOH gradients) .

Q. What are the standard synthetic protocols for preparing this compound, and how are intermediates purified?

  • Answer : Synthesis involves coupling 4-methoxybenzoyl chloride with 4-(1H-tetrazol-1-yl)aniline under anhydrous conditions (e.g., DMF or THF, 0–5°C) . Key steps include:

  • Intermediate purification : After refluxing (2–12 hours), crude products are washed with ice-cold water to remove unreacted reagents, followed by recrystallization (methanol or ethanol) or column chromatography (CHCl₃:MeOH 9:1) .
  • Yield optimization : Catalytic bases (e.g., LiH or Na₂CO₃) improve coupling efficiency, with yields typically 85–92% under inert atmospheres .

Advanced Research Questions

Q. How can researchers address unexpected byproducts during the synthesis of tetrazole-containing benzamides, and what analytical tools diagnose these anomalies?

  • Answer : Side reactions (e.g., tetrazole ring decomposition or regioisomer formation) are common. For example, using phenylhydrazine derivatives may yield indole or pyrazole byproducts due to competing cyclization pathways . Diagnostic approaches:

  • HPLC-MS : Detects low-abundance impurities (e.g., [M+H]+ ions with unexpected m/z values).
  • X-ray crystallography : Resolves structural ambiguities (e.g., SHELX programs for crystal structure refinement) .
  • TLC monitoring : Identifies reaction progress and byproduct Rf values early in synthesis .

Q. What computational strategies are effective for predicting the biological activity of this compound analogs?

  • Answer :

  • Molecular docking : Tools like AutoDock Vina assess binding affinities to target proteins (e.g., tyrosinase or kinase enzymes). For example, docking studies on similar benzamides revealed hydrogen bonding between the tetrazole ring and active-site residues .
  • QSAR modeling : Parameters like logP, polar surface area, and H-bond donors/acceptors correlate with antimicrobial or anti-inflammatory activity .
  • MD simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs for synthesis .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Answer : Systematic substitution of the methoxy group or tetrazole moiety is key. For example:

  • Electron-withdrawing groups (e.g., -CF₃ at the benzamide para-position) enhance antimicrobial activity by increasing membrane permeability .
  • Heterocycle replacement : Replacing tetrazole with triazole or pyrazole alters selectivity (e.g., triazole derivatives show improved anticancer activity in MTT assays) .
  • Data-driven optimization : Tabulate IC₅₀ values against control compounds (see example table below) .
Analog Substituent Activity (IC₅₀, μM)
Parent compound-OCH₃12.5 (Antimicrobial)
4-CF₃-benzamide-CF₃3.8 (Antimicrobial)
Tetrazole → TriazoleTriazole8.2 (Anticancer)

Methodological Considerations

  • Contradiction analysis : Conflicting biological data (e.g., higher potency but poor solubility) require orthogonal assays (e.g., LogD measurements vs. cell viability) .
  • Scale-up challenges : Pilot-scale synthesis (e.g., >10 g) may necessitate switching from DMF to greener solvents (e.g., cyclopentyl methyl ether) to improve safety profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

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